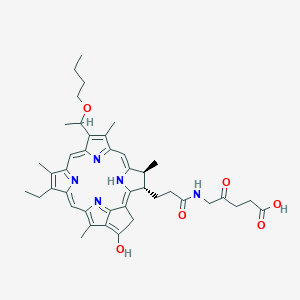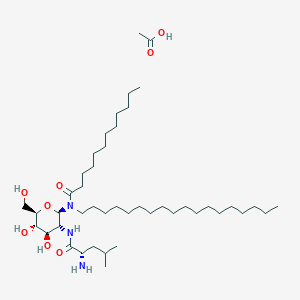
3,4-Dichlorobenzoic-2,5,6-D3 acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dichlorobenzoic-2,5,6-D3 acid is a deuterated form of 3,4-dichlorobenzoic acid, where three hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties, such as its stability and ability to act as a tracer in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3,4-Dichlorobenzoic-2,5,6-D3 acid can be synthesized from 3,4-dichlorobenzyl alcohol through a series of chemical reactions.
Industrial Production Methods: In industrial settings, 3,4-dichlorobenzoic acid is typically prepared by refluxing 3,4-dichlorobenzoic acid with thionyl chloride . The deuterium atoms are then introduced through a deuteration process, which involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source .
Analyse Des Réactions Chimiques
Types of Reactions: 3,4-Dichlorobenzoic-2,5,6-D3 acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3,4-dichlorobenzoic acid.
Reduction: It can be reduced to form 3,4-dichlorobenzyl alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.
Major Products:
Oxidation: 3,4-dichlorobenzoic acid.
Reduction: 3,4-dichlorobenzyl alcohol.
Substitution: Various substituted benzoic acids and benzyl alcohols.
Applications De Recherche Scientifique
3,4-Dichlorobenzoic-2,5,6-D3 acid is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the fate of compounds in biological systems.
Medicine: Utilized in drug development to study the pharmacokinetics and metabolism of pharmaceuticals.
Industry: Applied in the synthesis of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,4-Dichlorobenzoic-2,5,6-D3 acid involves its ability to act as a tracer in chemical reactions. The deuterium atoms in the compound allow researchers to track the movement and transformation of the compound in various reactions. This helps in understanding the molecular targets and pathways involved in the reactions .
Comparaison Avec Des Composés Similaires
3,4-Dichlorobenzoic acid: The non-deuterated form of the compound.
2,4-Dichlorobenzoic acid: A similar compound with chlorine atoms at positions 2 and 4.
3,5-Dichlorobenzoic acid: A similar compound with chlorine atoms at positions 3 and 5.
Uniqueness: 3,4-Dichlorobenzoic-2,5,6-D3 acid is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for detailed tracking in chemical and biological studies. This makes it particularly valuable in research applications where precise tracking of molecular transformations is required .
Propriétés
Formule moléculaire |
C7H4Cl2O2 |
|---|---|
Poids moléculaire |
194.03 g/mol |
Nom IUPAC |
3,4-dichloro-2,5,6-trideuteriobenzoic acid |
InChI |
InChI=1S/C7H4Cl2O2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H,10,11)/i1D,2D,3D |
Clé InChI |
VPHHJAOJUJHJKD-CBYSEHNBSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])Cl)Cl)[2H] |
SMILES canonique |
C1=CC(=C(C=C1C(=O)O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![5-[8-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-3-fluoroimidazo[1,2-b]pyridazin-6-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12405062.png)

![7-[(2S,3R,4S,5S,6R)-6-[[(2R,3S)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methoxychromen-2-one](/img/structure/B12405069.png)


